Methyl 2-(dimethylamino)pyrimidine-5-carboxylate

Medicinal Chemistry Drug Design Pharmacokinetics

This compound is a critical intermediate for cardiotonic pyrimidine derivatives. Its 2-(dimethylamino) group provides enhanced lipophilicity and distinct steric/electronic effects versus 2-amino analogs, enabling specific target engagement. The methyl ester serves as a versatile synthetic handle and allows investigation of ester-to-acid pharmacological switches, as demonstrated in purinergic receptor modulation studies. Ideal for lead optimization and high-throughput screening.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 287714-36-7
Cat. No. B3257331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(dimethylamino)pyrimidine-5-carboxylate
CAS287714-36-7
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)C(=O)OC
InChIInChI=1S/C8H11N3O2/c1-11(2)8-9-4-6(5-10-8)7(12)13-3/h4-5H,1-3H3
InChIKeyBYADUJKTISUFAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS 287714-36-7): A Distinct Pyrimidine Scaffold for Selective Scientific Procurement


Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS 287714-36-7) is a 2-substituted pyrimidine-5-carboxylate ester characterized by a dimethylamino group at the 2-position and a methyl ester at the 5-position of the pyrimidine ring . It is a key intermediate in medicinal chemistry, particularly for the synthesis of pyrimidine derivatives with cardiotonic activity [1]. Its unique combination of a hydrogen bond-accepting dimethylamino group and a modifiable ester function distinguishes it from simpler pyrimidine analogs, making its specific procurement essential for research where precise structural and physicochemical properties are critical .

Why Methyl 2-(dimethylamino)pyrimidine-5-carboxylate Cannot Be Interchanged with Common Pyrimidine Analogs


The specific 2-(dimethylamino) substitution pattern on the pyrimidine-5-carboxylate scaffold is not a generic feature; it confers a distinct molecular interaction profile compared to its 2-amino or 2-alkylamino counterparts. Simple substitution with a 2-amino group (e.g., Methyl 2-aminopyrimidine-5-carboxylate) introduces hydrogen bond donor capacity and alters electronic properties, while the dimethylamino group of the target compound provides enhanced lipophilicity and distinct steric and electronic effects that are critical for specific target engagement . Furthermore, the methyl ester functional group is not a passive component; it serves as a precursor for further derivatization (e.g., hydrolysis to the carboxylic acid) and its presence or absence can lead to opposite pharmacological effects, as demonstrated by the direct comparison between the methyl ester and its corresponding carboxylic acid in cardiotonic activity studies [1].

Quantitative Evidence: Key Differentiators of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate


Physicochemical Differentiation: LogP vs. 2-Amino Analog

The target compound's lipophilicity, measured as LogP (0.84), is significantly higher than that of its 2-amino analog (Methyl 2-aminopyrimidine-5-carboxylate, LogP ~0.2), offering better predicted membrane permeability for intracellular target engagement .

Medicinal Chemistry Drug Design Pharmacokinetics

Functional Differentiation: Cardiotonic Activity Profile of Methyl Ester vs. Carboxylic Acid Analog

In a direct head-to-head study on guinea pig atria, the target compound's methyl ester (Compound 17) and its corresponding carboxylic acid derivative (Compound 28) exhibited opposing pharmacological effects. While Compound 28 was the most effective positive inotropic agent, the methyl ester 17 reduced both contractile force and frequency [1]. This demonstrates that the methyl ester group is not a passive element but actively determines the biological response.

Cardiotonic Inotropic Activity Structure-Activity Relationship

Reactivity Differentiation: Synthetic Utility as a Carboxylic Acid Precursor

The target compound's methyl ester group is specifically designed for facile hydrolysis to yield 2-(dimethylamino)-5-pyrimidinecarboxylic acid derivatives [1]. This is a key synthetic step for generating the active cardiotonic agents identified in the same study. This functional handle provides a defined synthetic pathway not available with the corresponding nitrile or amide analogs, which require different and often harsher conversion conditions.

Organic Synthesis Medicinal Chemistry Building Block

Key Research and Industrial Application Scenarios for Methyl 2-(dimethylamino)pyrimidine-5-carboxylate


Medicinal Chemistry: Synthesis of Novel Cardiotonic Agents

This compound serves as a crucial intermediate for synthesizing a series of 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylic acids, which were evaluated for cardiotonic activity. Specifically, compound 17 (the methyl ester) is hydrolyzed to yield the corresponding acid, which was found to be a highly effective positive inotropic agent [1].

Chemical Biology: Investigating Structure-Activity Relationships (SAR) of Adenosine Receptors

The contrasting pharmacological profiles of the methyl ester (Compound 17) and its acid derivative (Compound 28) suggest a potential role in modulating purinergic signaling. The study proposes that the methyl ester might act as a partial agonist at the purinergic inhibitory (A1) receptor, making it a valuable tool for dissecting adenosine receptor pharmacology [1].

Synthetic Chemistry: Development of Pyrimidine-Based Building Block Libraries

Its well-defined synthetic route via reaction of 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine allows for systematic variation at the 4-position [1]. The methyl ester functional group can be selectively hydrolyzed or reduced, enabling the generation of diverse pyrimidine scaffolds for high-throughput screening and lead optimization.

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